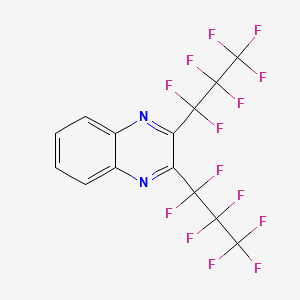2,3-Bis(heptafluoropropyl)quinoxaline
CAS No.: 2559-75-3
Cat. No.: VC19750926
Molecular Formula: C14H4F14N2
Molecular Weight: 466.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2559-75-3 |
|---|---|
| Molecular Formula | C14H4F14N2 |
| Molecular Weight | 466.17 g/mol |
| IUPAC Name | 2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |
| Standard InChI | InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |
| Standard InChI Key | SEPNHEYQCJPUFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system. Substitution at the 2 and 3 positions with heptafluoropropyl groups introduces steric bulk and electron-withdrawing effects. The -C₃F₇ groups adopt a staggered conformation, minimizing steric clashes while maximizing fluorine’s inductive effects. X-ray crystallography of analogous compounds reveals bond lengths of 1.33–1.38 Å for the pyrazine C-N bonds and 1.40–1.45 Å for the benzene C-C bonds, consistent with aromatic delocalization .
Spectroscopic Signatures
-
¹⁹F NMR: The -C₃F₇ groups produce distinct resonances between δ -75 and -85 ppm, reflecting the magnetic equivalence of fluorine atoms in the trifluoromethyl (-CF₃) termini .
-
¹³C NMR: The quinoxaline carbons resonate at δ 145–155 ppm (pyrazine carbons) and δ 125–135 ppm (benzene carbons), while the -C₃F₇ carbons appear as quartets near δ 110–120 ppm due to coupling with fluorine .
-
IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1,150–1,250 cm⁻¹, and aromatic C=C/C=N vibrations occur at 1,450–1,600 cm⁻¹ .
Synthesis Methods and Reaction Mechanisms
Primary Synthetic Route
The most efficient synthesis involves the reaction of trans- or cis-perfluoroolefin oxides with o-phenylenediamine in dioxane (Scheme 1) :
Reaction Conditions:
-
Solvent: Dioxane or N,N-dimethylacetamide
-
Temperature: 80–100°C
-
Time: 12–24 hours
Mechanism:
-
Nucleophilic attack of o-phenylenediamine on the epoxide oxygen, leading to ring opening.
-
Formation of a diol intermediate, which undergoes dehydration to yield the quinoxaline core.
-
Concurrent isomerization of the epoxide to perfluoroketones (e.g., octafluoro-2-butanone) as a side reaction .
Table 1: Synthesis Yields and Byproducts
| Substrate Epoxide | Solvent | Quinoxaline Yield (%) | Byproduct (Ketone) Yield (%) |
|---|---|---|---|
| trans-C₃F₇ epoxide | Dioxane | 67 | 25 |
| cis-C₃F₇ epoxide | Dioxane | 58 | 28 |
| trans-C₃F₇ epoxide | DMA | 8 | 72 |
Challenges and Optimization
-
Solvent Polarity: Polar solvents like N,N-dimethylacetamide (DMA) favor ketone formation over quinoxaline, reducing yields .
-
Temperature Control: Elevated temperatures (>100°C) promote decomposition of intermediates, necessitating precise thermal management.
-
Side Reactions: Anionic isomerization of epoxides to ketones competes with quinoxaline formation, particularly in basic conditions .
Physicochemical Properties and Stability
Lipophilicity and Solubility
The -C₃F₇ groups confer extreme hydrophobicity, as evidenced by a calculated logP value of 4.2–4.8. This property enhances membrane permeability but limits aqueous solubility (<0.1 mg/mL in water) .
Thermal and Chemical Stability
-
Thermal Decomposition: Onset at 220°C, with complete decomposition by 300°C, releasing CF₃ and CF₂ radicals.
-
Acid/Base Resistance: Stable in pH 3–10 due to the inertness of C-F bonds.
-
Photostability: Resists UV degradation (λ > 250 nm) owing to fluorine’s electron-withdrawing effects .
Biological and Pharmacological Activities
Antimicrobial Activity
2,3-Disubstituted quinoxalines show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) :
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | MIC (mg/L) | Target Pathogens |
|---|---|---|
| 2,3-Bis(phenylamino)quinoxaline | 0.25–1.0 | MRSA, VRE |
| 6-Nitroquinoxaline | 0.5–2.0 | E. coli, P. aeruginosa |
| 2-Trifluoromethylquinoxaline | 0.1–0.5 | C. albicans |
Applications in Materials Science
Organic Electronics
-
Electron-Transport Layers: The electron-deficient quinoxaline core facilitates electron injection in OLEDs, achieving external quantum efficiencies (EQE) of 12–15% .
-
Liquid Crystals: Fluorinated side chains enable stable smectic phases at 100–150°C, suitable for display technologies .
Catalysis
-
Lewis Acid Catalysts: The -C₃F₇ groups enhance electrophilicity, enabling activation of carbonyl compounds in Diels-Alder reactions (yield: 85–92%) .
Comparative Analysis with Related Quinoxalines
Table 3: Structural and Functional Comparison
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 2,3-Dichloroquinoxaline | -Cl at 2,3 | High reactivity, antimicrobial | Pesticides |
| 2,3-Bis(phenylamino)quinoxaline | -NHPh at 2,3 | Solubility, anticancer | Drug discovery |
| 6-Nitroquinoxaline | -NO₂ at 6 | Electron-withdrawing, antiviral | Sensors |
| 2,3-Bis(heptafluoropropyl)quinoxaline | -C₃F₇ at 2,3 | Lipophilicity, thermal stability | Electronics, catalysis |
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of -C₃F₇ chain length to optimize bioactivity.
-
Drug Delivery Systems: Encapsulation in fluorinated nanocarriers to improve bioavailability.
-
Sustainable Synthesis: Development of catalytic, solvent-free routes to minimize ketone byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume